molecular formula C10H10BrCl B6225688 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene CAS No. 2770358-95-5

4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene

Cat. No. B6225688
CAS RN: 2770358-95-5
M. Wt: 245.5
InChI Key:
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Description

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is an organic compound with a molecular formula of C10H9BrCl. It is a member of the indene family, which are compounds derived from indene, an aromatic hydrocarbon. 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is an important intermediate in the synthesis of various organic compounds and is used in a variety of scientific research applications.

Scientific Research Applications

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene has a variety of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as indene derivatives, benzofuran derivatives, and indole derivatives. It is also used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. In addition, 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The exact mechanism of action of 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can form a covalent bond with a Lewis base, such as an anion or a neutral molecule. This covalent bond can then be used to catalyze a variety of reactions, such as nucleophilic substitution and electrophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene are not fully understood. However, it is believed that the compound may have some effect on the central nervous system, as it has been found to bind to certain receptors in the brain. It is also believed that 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene may have some effect on the immune system, as it has been found to bind to certain receptors in the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly toxic and should be handled with care. In addition, the compound should be used in well-ventilated areas, as it can produce toxic fumes upon heating.

Future Directions

There are a variety of potential future directions for 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene. One potential direction is to explore its use as a starting material for the synthesis of other organic compounds. Another potential direction is to explore its use as a reagent in the synthesis of pharmaceuticals. Additionally, further research could be done to explore its potential biochemical and physiological effects. Finally, further research could be done to explore the potential advantages and limitations of using 4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene in lab experiments.

Synthesis Methods

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene can be synthesized through a variety of methods. One method involves the reaction of 4-bromomethyl-2,3-dihydro-1H-indene with phosphorus oxychloride and triethylamine. This reaction produces 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene as the major product. Another method involves the reaction of 4-bromomethyl-2,3-dihydro-1H-indene with chloroacetic acid and potassium carbonate. This reaction produces 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene involves the bromination of 7-chloro-2,3-dihydro-1H-indene followed by the reaction of the resulting intermediate with bromomethyl group.", "Starting Materials": [ "7-chloro-2,3-dihydro-1H-indene", "Bromine", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrogen peroxide", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 7-chloro-2,3-dihydro-1H-indene using bromine in acetic acid to obtain 7-bromo-2,3-dihydro-1H-indene", "Step 2: Treatment of 7-bromo-2,3-dihydro-1H-indene with sodium hydroxide in methanol to obtain 7-bromo-2,3-dihydro-1H-indene-1-methanol", "Step 3: Oxidation of 7-bromo-2,3-dihydro-1H-indene-1-methanol using hydrogen peroxide in acetic acid to obtain 7-bromo-2,3-dihydro-1H-indene-1-methanol-1-acetic acid", "Step 4: Treatment of 7-bromo-2,3-dihydro-1H-indene-1-methanol-1-acetic acid with hydrochloric acid to obtain 7-bromo-2,3-dihydro-1H-indene-1-acetic acid", "Step 5: Reaction of 7-bromo-2,3-dihydro-1H-indene-1-acetic acid with bromomethyl group in the presence of sodium bicarbonate to obtain 4-(bromomethyl)-7-bromo-2,3-dihydro-1H-indene", "Step 6: Dehydrobromination of 4-(bromomethyl)-7-bromo-2,3-dihydro-1H-indene using sodium hydroxide in methanol to obtain 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene" ] }

CAS RN

2770358-95-5

Product Name

4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene

Molecular Formula

C10H10BrCl

Molecular Weight

245.5

Purity

95

Origin of Product

United States

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